An In-depth Technical Guide to 1-(2-Bromo-6-methoxyphenyl)ethanone: A Key Synthetic Building Block
An In-depth Technical Guide to 1-(2-Bromo-6-methoxyphenyl)ethanone: A Key Synthetic Building Block
Introduction
In the landscape of modern organic synthesis, the strategic use of highly functionalized aromatic intermediates is paramount for the efficient construction of complex molecular architectures. 1-(2-Bromo-6-methoxyphenyl)ethanone emerges as a valuable building block, particularly for researchers and professionals in pharmaceutical and agrochemical development. Its structure, featuring a ketone, a methoxy group, and a bromine atom on a benzene ring, offers a triad of reactive sites. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity, applications, and safe handling, offering field-proven insights for its practical application in the laboratory.
Compound Identification and Physicochemical Properties
Precise identification is the cornerstone of any chemical workflow. The universally recognized identifier for this compound is its CAS (Chemical Abstracts Service) number.
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CAS Number : 380225-68-3[1]
The physical and chemical properties of 1-(2-Bromo-6-methoxyphenyl)ethanone determine its handling, storage, and reaction conditions. These are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(2-bromo-6-methoxyphenyl)ethanone | PubChem[1] |
| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |
| Molecular Weight | 229.07 g/mol | PubChem[1] |
| Appearance | White to off-white solid | Generic Data |
| Storage | Room temperature, keep dry | MySkinRecipes[2] |
| SMILES | CC(=O)C1=C(C=CC=C1Br)OC | PubChem[1] |
| InChI Key | MIYSKSQWTYYYMX-UHFFFAOYSA-N | PubChem[1] |
Reactivity and Synthetic Potential
The utility of 1-(2-Bromo-6-methoxyphenyl)ethanone stems from the distinct reactivity of its three functional groups: the aryl bromide, the ketone, and the methoxy group. This trifecta allows for sequential, regioselective modifications, making it a versatile precursor.
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Aryl Bromide : The bromine atom is strategically positioned for a variety of metal-catalyzed cross-coupling reactions. It can readily participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is the primary gateway to building molecular complexity from the aromatic core.
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Ketone Group : The acetyl moiety is a versatile chemical handle. The carbonyl can be reduced to a secondary alcohol, which can then be used in further transformations. The α-protons are acidic and can be deprotonated to form an enolate, allowing for alkylation or condensation reactions. Furthermore, the ketone can react with various nucleophiles and is a key component in the synthesis of heterocycles and chalcones.[3]
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Methoxy Group : The ortho-methoxy group exerts a significant electronic and steric influence on the molecule's reactivity. It can direct metallation and, under certain conditions, can be cleaved to reveal a phenol, providing another point for functionalization.
The interplay of these groups allows for a diverse range of synthetic transformations, as illustrated below.
Core Applications in Drug Discovery and Agrochemicals
This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to serve as a scaffold for building molecules with desired biological activities.
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Pharmaceutical Synthesis : It is employed as a primary intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and related analgesic compounds.[2] The core structure is a common feature in many pharmacologically active molecules. The ability to easily modify the aryl ring via cross-coupling while also functionalizing the ketone makes it a powerful tool for generating libraries of compounds for high-throughput screening in drug discovery programs. For instance, the ketone is a precursor for chalcone synthesis, a class of compounds known for a wide range of biological activities, including anticancer properties.[3]
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Agrochemical Development : Similar to pharmaceuticals, the development of new herbicides, pesticides, and fungicides relies on the synthesis of novel organic molecules. 1-(2-Bromo-6-methoxyphenyl)ethanone provides a robust starting point for creating new agrochemicals, where the bromo and ketone groups facilitate coupling and ring-forming reactions to build bioactive heterocyclic systems.[2]
Experimental Protocol: Synthesis of a Chalcone Derivative
To illustrate the practical utility of an acetophenone intermediate, the following section details a generalized, self-validating protocol for a Claisen-Schmidt condensation reaction to form a chalcone. This reaction exemplifies the reactivity of the ketone's α-protons.
Objective: To synthesize a chalcone by reacting an acetophenone derivative with an aromatic aldehyde.
Materials:
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1-(2-Bromo-6-methoxyphenyl)ethanone (1.0 eq)
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Substituted Benzaldehyde (1.1 eq)
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Ethanol (as solvent)
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Sodium Hydroxide (NaOH) (10 eq), aqueous solution
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Hydrochloric Acid (1 N HCl)
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Deionized Water
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Ice
Methodology:
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Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Bromo-6-methoxyphenyl)ethanone (1.0 eq) and the chosen substituted benzaldehyde (1.1 eq) in ethanol.[3]
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Base Addition : While stirring the solution at room temperature, slowly add the aqueous sodium hydroxide solution. The reaction is often exothermic.
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Reaction Monitoring : Allow the mixture to stir at a controlled temperature (e.g., 70 °C or room temperature, depending on substrate reactivity) for 12-24 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, typically lower Rf spot indicates product formation.
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Workup and Neutralization : Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.[3] Carefully neutralize the mixture by adding 1 N HCl dropwise until the pH is approximately 7. The chalcone product, being largely insoluble in water, should precipitate as a solid.
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Isolation : Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
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Purification and Validation : Dry the crude product. The purity can be assessed by melting point analysis and TLC. For higher purity, the product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography on silica gel.[3] The final structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Safety, Handling, and Storage
Proper handling of 1-(2-Bromo-6-methoxyphenyl)ethanone is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS) for closely related isomers and should be treated as a guideline.
| Hazard Category | Information |
| GHS Pictogram | GHS07 (Exclamation Mark)[4] |
| Signal Word | Warning [4][5] |
| Hazard Statements | H302: Harmful if swallowed.[4][6] H315: Causes skin irritation.[5][6] H319: Causes serious eye irritation.[5][6] H335: May cause respiratory irritation.[5][6] |
| Precautionary Statements | P261: Avoid breathing dust.[5][6] P280: Wear protective gloves/eye protection/face protection.[5][6] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[7]
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Skin Protection : Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat.[6][7]
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Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation.[7]
Storage and Disposal:
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Storage : Keep the container tightly closed in a dry and well-ventilated place.[5] Store at room temperature.[2]
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Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
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PubChem. 1-(2-Bromo-6-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Supporting information - Dalton Transactions. The Royal Society of Chemistry. [Link]
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MySkinRecipes. 1-(2-Bromo-6-methoxyphenyl)ethanone. MySkinRecipes. [Link]
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NIST. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. National Institute of Standards and Technology. [Link]
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Aaron Chemicals. Safety Data Sheet. Aaron Chemicals LLC. [Link]
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PubChem. 1-(5-Bromo-2-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
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PubChem. 1-(3-Bromo-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols. The Royal Society of Chemistry. [Link]
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The Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. The Royal Society of Chemistry. [Link]
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Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient and Eco-friendly Synthesis of α-Bromo Aromatic Ketones using Sonication. Asian Journal of Organic & Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. 2-Bromo-1-(4-methoxyphenyl)ethanone. National Library of Medicine. [Link]
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ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. [Link]
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NIST. Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. National Institute of Standards and Technology. [Link]
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Cheméo. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Cheméo. [Link]
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MDPI. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. MDPI. [Link]
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National Center for Biotechnology Information. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. National Library of Medicine. [Link]
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NIST. Ethanone, 2-bromo-1-(4-methoxyphenyl)- Gas phase ion energetics data. National Institute of Standards and Technology. [Link]
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Wikipedia. 2C-B. Wikimedia Foundation. [Link]
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